2-Bromo-5-fluoroisonicotinaldehyde
Overview
Description
2-Bromo-5-fluoroisonicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO. It has a molecular weight of 204 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H3BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is slightly soluble with a solubility of 1.7 g/L at 25 ºC . It has a density of 1.778±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 251.7±35.0 ºC at 760 Torr , and the flash point is 106.0±25.9 ºC .Scientific Research Applications
Synthesis and Chemical Applications
- Versatile Synthesis : 2-Bromo-5-fluoroisonicotinaldehyde is involved in versatile synthesis processes. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid can be prepared using 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate, leading to 3,5-disubstituted 2-fluoropyridines and 2-pyridones (Sutherland & Gallagher, 2003).
- Halodeboronation Study : Research on the halodeboronation of aryl boronic acids, including 2-bromo-3-fluorobenzonitrile, highlights the versatility of such compounds in synthesis. This study demonstrated the generality of the transformation through the halodeboronation of various aryl boronic acids (Szumigala et al., 2004).
Biochemistry and Molecular Biology
- Nucleosides Synthesis : In the field of biochemistry, derivatives of this compound are significant. The synthesis of 5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines and -uracils, involving the fluoro function, showed notable antiviral activity, demonstrating the compound's potential in antiviral drug development (Watanabe et al., 1983).
Material Science and Sensing
- Development of Colorimetric Probes : A novel fluorescein derivative was synthesized for the detection of Cu(2+), demonstrating the compound's use in developing sensitive and selective colorimetric probes in material science (Zhang & Zhang, 2014).
Analytical Chemistry
- Chemoselective Functionalization : Studies on the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, have been conducted. These studies provide insights into selective substitution reactions critical in analytical chemistry (Stroup et al., 2007).
Radiopharmaceuticals
- Radiosynthesis Applications : Research in radiopharmaceuticals includes the synthesis of 2-amino-5-[18F]fluoropyridines by reacting 2-bromo-5-[18F]fluoropyridine with various amines. This showcases the compound's potential in developing new radiotracers for medical imaging (Pauton et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-fluoropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLSIOQASXKYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670309 | |
Record name | 2-Bromo-5-fluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005291-43-9 | |
Record name | 2-Bromo-5-fluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluoroisonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.